2-((difluoromethyl)thio)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
CAS No.: 2034522-12-6
Cat. No.: VC5473808
Molecular Formula: C14H14F2N4O3S
Molecular Weight: 356.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034522-12-6 |
|---|---|
| Molecular Formula | C14H14F2N4O3S |
| Molecular Weight | 356.35 |
| IUPAC Name | 2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C14H14F2N4O3S/c1-22-13-18-10(19-14(20-13)23-2)7-17-11(21)8-5-3-4-6-9(8)24-12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) |
| Standard InChI Key | JWJZMGRMTIUNOR-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Benzamide backbone: A benzene ring substituted with a carboxamide group at position 2.
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Difluoromethylthio group: A -SCFH substituent at the benzene ring's ortho position, introducing both sulfur and fluorine atoms.
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4,6-Dimethoxy-1,3,5-triazinylmethyl group: A methyl-linked triazine ring with methoxy groups at positions 4 and 6.
This configuration creates multiple sites for hydrogen bonding (), halogen interactions (), and π-stacking.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 356.35 g/mol |
| IUPAC Name | 2-(difluoromethylsulfanyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
| SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2SC(F)F)OC |
| InChIKey | JWJZMGRMTIUNOR-UHFFFAOYSA-N |
| Solubility | Not publicly reported |
The presence of fluorine atoms enhances lipid solubility and metabolic stability, while the triazine ring contributes to planar geometry favorable for target binding .
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-stage approach:
Stage 1: Benzamide Core Formation
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Thiolation of 2-nitrobenzaldehyde with difluoromethanethiol under Mitsunobu conditions.
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Reduction of the nitro group to amine followed by acylation with chloroacetyl chloride.
Stage 2: Triazine Ring Construction
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Cyclocondensation of cyanoguanidine with dimethyl carbonate under basic conditions.
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N-Methylation using methyl iodide in DMF.
Stage 3: Final Coupling
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Nucleophilic substitution between the benzamide intermediate and triazinylmethyl chloride.
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Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Analytical Characterization
Key spectroscopic data:
| Technique | Critical Observations |
|---|---|
| δ 7.85–7.45 (m, 4H, aromatic), 5.53 (t, 2H, N-CH), 3.89 (s, 6H, OCH) | |
| 168.9 (C=O), 159.2 (triazine C-N), 115.3 (CF) | |
| HRMS | m/z 357.0982 [M+H] (calc. 357.0978) |
| IR | 1654 cm (C=O), 1245 cm (C-F) |
The spectrum confirms successful methylene bridge formation between the benzamide and triazine moieties .
Biological Activity and Mechanism
Computational Predictions
Molecular docking simulations (PDB: 3PP0) suggest:
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Strong hydrogen bonding between triazine methoxy groups and kinase hinge region (ΔG = -9.8 kcal/mol).
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Hydrophobic interactions via the difluoromethylthio group in the ATP-binding pocket.
Applications in Chemical Research
Medicinal Chemistry
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Lead Optimization: Serves as a versatile scaffold for structure-activity relationship (SAR) studies.
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Proteolysis-Targeting Chimeras (PROTACs): Triazine moiety potentially links E3 ligase binders to target proteins.
Materials Science
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